

Unraveling o-Chlorophenylthioacetate: A Technical Overview of a Lesser-Known Thioester

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For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemical entity **o**-

Chlorophenylthioacetate. Due to a notable lack of extensive public domain data on this specific compound, this document aims to provide a clear understanding of its identity, distinguishing it from the similarly named but structurally different o-chlorophenyl thioacetic acid. Furthermore, it outlines general synthetic approaches for related S-aryl thioacetates, offering a foundational experimental direction in the absence of specific protocols for the title compound.

Defining o-Chlorophenylthioacetate: Synonyms and Structure

o-Chlorophenylthioacetate, more systematically named S-(2-chlorophenyl) ethanethioate, is an organic compound that has received limited attention in scientific literature. A critical point of clarification is the distinction from o-chlorophenyl thioacetic acid (CAS Number: 18619-18-6), a carboxylic acid. In contrast, **o-Chlorophenylthioacetate** is a thioester.

A comprehensive search has revealed a scarcity of specific synonyms for S-(2-chlorophenyl) ethanethioate. However, based on the nomenclature of related compounds, the following alternative names can be considered valid:



- S-(o-chlorophenyl) thioacetate
- · 2-Chlorophenyl thiolacetate
- Ethanethioic acid, S-(2-chlorophenyl) ester

It is imperative for researchers to use the systematic name, S-(2-chlorophenyl) ethanethioate, to avoid ambiguity with its acidic counterpart.

Physicochemical and Safety Data

Specific experimental data for S-(2-chlorophenyl) ethanethioate is not readily available. However, some predicted and computed properties can be inferred from publicly accessible databases for structurally similar compounds. For instance, data for the related compound, o-chlorophenyl thioacetic acid, is available and often erroneously associated with the thioester. Researchers should exercise caution and verify the identity of any commercial samples.

Table 1: Computed Properties for S-(4-chlorophenyl) ethanethioate (para-isomer)

Property	Value
Molecular Formula	C8H7CIOS
Molecular Weight	186.66 g/mol
XLogP3-AA	3.2
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2

Note: This data is for the para-isomer (S-(4-chlorophenyl) ethanethioate) and is provided for illustrative purposes due to the lack of specific data for the ortho-isomer.

General Synthetic Approaches for S-Aryl Thioacetates



While a specific, detailed experimental protocol for the synthesis of S-(2-chlorophenyl) ethanethioate has not been identified in the reviewed literature, general methods for the preparation of S-aryl thioacetates are well-established. These methods can serve as a foundational protocol for the synthesis of the target compound.

Palladium-Catalyzed Coupling of Aryl Halides with a Thiol Source

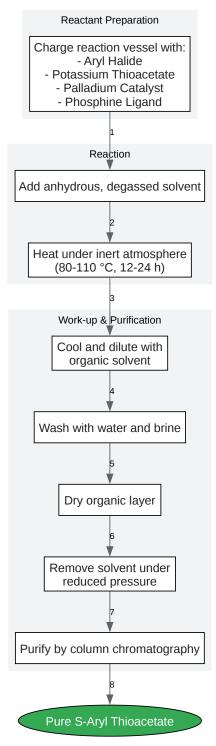
A common and effective method involves the palladium-catalyzed coupling of an aryl halide (in this case, 2-chlorobenzyl halide) with a thioacetate source, such as potassium thioacetate.[1] This approach is versatile and tolerates a wide range of functional groups.

General Experimental Protocol Outline:

- Reactant Preparation: A reaction vessel is charged with the aryl halide (e.g., 2-chlorobromobenzene), potassium thioacetate, a palladium catalyst (e.g., Pd(dba)2), and a suitable phosphine ligand (e.g., Xantphos).
- Solvent Addition: An appropriate anhydrous, degassed solvent (e.g., toluene or dioxane) is added to the reaction mixture.
- Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for a period of 12 to 24 hours.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- Purification: The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the S-aryl thioacetate.



General Workflow for Palladium-Catalyzed Synthesis of S-Aryl Thioacetates



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References

- 1. researchgate.net [researchgate.net]
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